6-Bromo-2-naphthyl-alpha-D-galactopyranoside
CAS No.: 25997-59-5
Cat. No.: VC20756646
Molecular Formula: C16H17BrO6
Molecular Weight: 385.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25997-59-5 |
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Molecular Formula | C16H17BrO6 |
Molecular Weight | 385.21 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1 |
Standard InChI Key | NLRXQZJJCPRATR-CWVYHPPDSA-N |
Isomeric SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O |
Chemical Identity and Structural Characteristics
Fundamental Chemical Information
6-Bromo-2-naphthyl-alpha-D-galactopyranoside is an alpha-D-galactoside featuring a 6-bromo-2-naphthyl substituent positioned at the anomeric position. The compound is classified as both an alpha-D-galactoside and an organobromine compound, with functional relationships to 6-bromo-2-naphthol . This chemical entity is officially registered with the CAS number 25997-59-5 and is systematically named as (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol .
Structural Configuration and Molecular Properties
The molecular formula of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is C₁₆H₁₇BrO₆, with a precisely calculated molecular weight of 385.21 g/mol . The compound's structure incorporates a bromine atom at the 6-position of the naphthyl group, which contributes to its distinctive chromogenic properties. The alpha configuration at the anomeric carbon distinguishes this compound from its beta isomer, influencing its biochemical behavior and substrate specificity in enzymatic reactions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇BrO₆ |
Molecular Weight | 385.21 g/mol |
CAS Number | 25997-59-5 |
IUPAC Name | (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Physical State | Solid |
Functional Classification | Chromogenic compound, Alpha-D-galactoside, Organobromine compound |
Biochemical Function and Enzymatic Interactions
Role as a Chromogenic Substrate
6-Bromo-2-naphthyl-alpha-D-galactopyranoside functions primarily as a chromogenic substrate in enzyme assays, particularly those focused on galactosidase activity. The compound's distinctive feature is its ability to release 6-bromo-2-naphthol upon enzymatic hydrolysis, which can subsequently form colored azo dyes when coupled with appropriate diazonium salts . This property enables researchers to visualize and quantitatively measure enzyme activity through spectrophotometric methods.
Comparative Enzymatic Interactions
While 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is structurally similar to its beta isomer, the stereochemical difference at the anomeric position results in distinct enzymatic recognition patterns. The alpha configuration makes it suitable for assessing specific alpha-galactosidase activities, while the beta version (6-Bromo-2-naphthyl-beta-D-galactopyranoside) is employed for studying beta-galactosidase functions . This stereochemical distinction is crucial for researchers selecting the appropriate substrate for specific enzymatic investigations.
Research Applications and Methodological Implementations
Biochemical Research Applications
In biochemical research, 6-Bromo-2-naphthyl-alpha-D-galactopyranoside serves as a valuable substrate in enzyme assays, particularly for studying glycosidases. Its specificity enables researchers to investigate enzyme kinetics and mechanisms with high precision . The compound is especially useful for:
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Quantitative determination of galactosidase activity
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Enzyme kinetic studies
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Structural-functional relationship analyses of glycoside hydrolases
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Development of inhibition assays for enzyme characterization
Applications in Drug Development
The compound plays a significant role in drug development processes, particularly for pharmaceuticals targeting glycosylation processes. Its application in this field can lead to innovative treatments for diseases where carbohydrate metabolism is disrupted . Researchers utilize this compound to:
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Screen potential inhibitors of glycosidase enzymes
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Develop assays for drug candidate evaluation
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Study the interaction between drug candidates and their target enzymes
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Investigate the pharmacokinetics of glycoside-based drugs
Cell Biology and Diagnostic Applications
In cell biology, 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is employed to analyze the uptake and metabolism of carbohydrates in cellular systems . The compound's chromogenic properties make it particularly valuable for:
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Detecting and visualizing specific enzyme activities in tissue sections
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Monitoring gene expression using reporter systems
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Studying glycoside transport mechanisms across cell membranes
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Developing high-throughput screening methods for enzyme activity
Experimental Methodologies and Technical Considerations
Assay Development and Implementation
The application of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside in experimental protocols typically involves its dissolution in an appropriate solvent such as dimethylformamide, followed by addition to a suitable buffer system containing a coupling reagent like Fast Blue BB or hexazonium p-rosaniline . When incorporated into assay systems, the concentration of the substrate must be carefully optimized to ensure sensitivity and specificity.
A typical protocol might include:
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Dissolution of 10 mg of substrate in 0.5 ml of dimethylformamide
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Addition of buffer containing appropriate coupling reagent
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Incubation with the enzyme sample
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Detection of color development through spectrophotometry or visual observation
Detection Methods and Sensitivity Considerations
The detection sensitivity for assays using 6-Bromo-2-naphthyl-alpha-D-galactopyranoside depends on several factors, including:
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The specific coupling reagent used (Fast Blue BB versus hexazonium p-rosaniline)
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Buffer pH and composition
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Incubation temperature and duration
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Enzyme concentration and purity
When properly optimized, these assays can achieve detection limits in the nanomolar range for enzyme activity, making them suitable for various research and diagnostic applications .
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
6-Bromo-2-naphthyl-alpha-D-galactopyranoside shares structural similarities with its beta isomer, but differs in stereochemistry at the anomeric position. This difference affects substrate specificity and enzyme recognition. The table below compares key features of these related compounds:
Feature | 6-Bromo-2-naphthyl-alpha-D-galactopyranoside | 6-Bromo-2-naphthyl-beta-D-galactopyranoside |
---|---|---|
CAS Number | 25997-59-5 | 15572-30-2 |
Anomeric Configuration | Alpha (α) | Beta (β) |
Target Enzyme | Alpha-galactosidase | Beta-galactosidase |
Molecular Weight | 385.21 g/mol | 385.21 g/mol |
Chromogenic Properties | Forms colored product with coupling reagents | Forms colored product with coupling reagents |
Primary Applications | Alpha-galactosidase assays, glycobiology research | Beta-galactosidase assays, reporter gene studies |
Alternative Substrates and Their Applications
While 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is a valuable tool for specific research applications, alternative substrates such as p-nitrophenyl-alpha-D-galactopyranoside also play important roles in galactosidase research. These alternatives offer different advantages depending on the specific requirements of the experimental design:
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p-Nitrophenyl-alpha-D-galactopyranoside provides a direct colorimetric readout without requiring coupling reagents
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Fluorogenic substrates may offer higher sensitivity for detecting low levels of enzyme activity
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Radiolabeled substrates can provide quantitative information about enzyme kinetics with extremely high sensitivity
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